

# Spectroscopic Analysis of 4-Chloro-2-nitrophenol: A Technical Guide

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## Compound of Interest

Compound Name: 4-Chloro-2-nitrophenol

Cat. No.: B165678

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This technical guide provides an in-depth overview of the spectroscopic data for **4-Chloro-2-nitrophenol**, a key intermediate in various chemical syntheses. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Spectroscopic Data Summary

The structural elucidation of **4-Chloro-2-nitrophenol** is corroborated by data from multiple spectroscopic techniques. The quantitative data are summarized in the tables below for easy reference and comparison.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **4-Chloro-2-nitrophenol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
10.5 (approx.)	Singlet (broad)	1H	OH
8.10	Doublet	1H	H-3
7.65	Doublet of Doublets	1H	H-5
7.15	Doublet	1H	H-6

Solvent:  $\text{CDCl}_3$ . The chemical shifts are referenced to Tetramethylsilane (TMS). Data is representative and may vary slightly based on experimental conditions.

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data for **4-Chloro-2-nitrophenol**

Chemical Shift ( $\delta$ ) ppm	Assignment
154.5	C-1 (C-OH)
138.0	C-2 (C-NO <sub>2</sub> )
126.5	C-3
125.8	C-4 (C-Cl)
120.0	C-5
119.5	C-6

Solvent: Benzene. Data is representative and may vary slightly based on experimental conditions.[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.[2] The spectrum of **4-Chloro-2-nitrophenol** shows characteristic absorption bands corresponding to its hydroxyl, nitro, and chloro-aromatic functionalities.

Table 3: Key IR Absorption Bands for **4-Chloro-2-nitrophenol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3400 - 3200	Broad	O-H stretch (phenolic)
1620 - 1600	Medium	C=C stretch (aromatic)
1530 - 1500	Strong	N-O asymmetric stretch (nitro group)
1350 - 1320	Strong	N-O symmetric stretch (nitro group)
1280 - 1240	Medium	C-O stretch (phenol)
850 - 800	Strong	C-H out-of-plane bend (aromatic)
750 - 700	Medium	C-Cl stretch

Sample preparation technique: KBr-Pellet or thin solid film.[3][4]

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure.[5] The molecular weight of **4-Chloro-2-nitrophenol** is 173.55 g/mol .[4][6]

Table 4: Mass Spectrometry Data for **4-Chloro-2-nitrophenol**

m/z	Relative Intensity (%)	Assignment
175	~33% of M+	[M+2] <sup>+</sup> (presence of <sup>37</sup> Cl isotope)
173	100	[M] <sup>+</sup> (Molecular ion)
143	Moderate	[M-NO] <sup>+</sup>
127	Moderate	[M-NO <sub>2</sub> ] <sup>+</sup>
115	Moderate	[M-NO-CO] <sup>+</sup>
99	Moderate	[M-NO <sub>2</sub> -CO] <sup>+</sup>

Ionization method: Electron Impact (EI).[\[4\]](#)

## Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of a solid organic compound such as **4-Chloro-2-nitrophenol**. Instrument-specific parameters may require optimization.

### NMR Spectroscopy Protocol

- Sample Preparation: Dissolve approximately 5-10 mg of purified **4-Chloro-2-nitrophenol** in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl<sub>3</sub>).[\[7\]](#)
- Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing.[\[8\]](#)
- Sample Filtration: Filter the solution into a clean 5 mm NMR tube to a height of about 4-5 cm.[\[7\]](#)
- Data Acquisition: Place the NMR tube into the spectrometer's probe. Acquire the <sup>1</sup>H NMR spectrum, followed by the <sup>13</sup>C NMR spectrum. For <sup>13</sup>C NMR, a larger number of scans may be necessary due to the low natural abundance of the <sup>13</sup>C isotope.[\[9\]](#)

### IR Spectroscopy Protocol (Thin Solid Film Method)

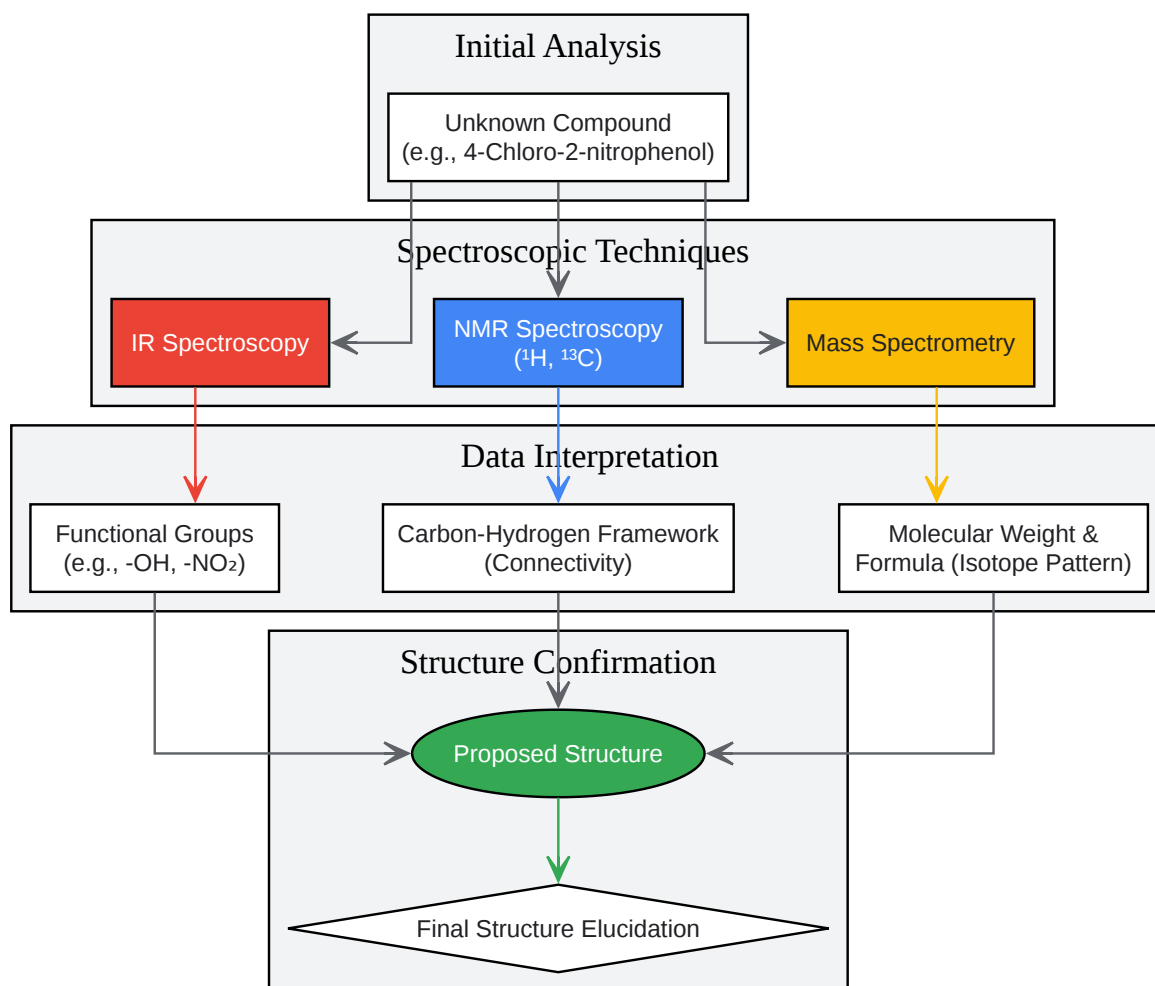
- **Sample Preparation:** Dissolve a small amount (approx. 50 mg) of **4-Chloro-2-nitrophenol** in a few drops of a volatile solvent like methylene chloride or acetone.[3]
- **Film Deposition:** Place a drop of the resulting solution onto a clean, dry salt plate (e.g., NaCl or KBr).[3]
- **Solvent Evaporation:** Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[3]
- **Data Acquisition:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[3] If the signal is too weak, add another drop of the solution and re-measure. If it is too strong, dilute the original solution and prepare a new film.[3]
- **Cleaning:** After analysis, clean the salt plates with a dry solvent (e.g., acetone) and return them to a desiccator.[3]

## Mass Spectrometry Protocol (Electron Impact)

- **Sample Preparation:** Prepare a dilute solution of **4-Chloro-2-nitrophenol** in a volatile organic solvent (e.g., methanol or acetonitrile) at a concentration of approximately 10-100 micrograms per mL.[10]
- **Sample Introduction:** Introduce the sample into the mass spectrometer. For a volatile compound, this can be done via a direct insertion probe or through a gas chromatograph (GC-MS).[11]
- **Ionization:** In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV for EI), causing ionization and fragmentation.[11]
- **Mass Analysis:** The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ( $m/z$ ) ratio.[5][11]
- **Detection:** The detector records the abundance of each ion, generating the mass spectrum.[5]

## Workflow for Spectroscopic Structure Elucidation

The following diagram illustrates the logical workflow for identifying an unknown organic compound using a combination of spectroscopic methods.



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Caption: Workflow for structural elucidation of an organic compound.

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